molecular formula C12H14I2O3 B12535609 Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester CAS No. 654074-74-5

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester

Cat. No.: B12535609
CAS No.: 654074-74-5
M. Wt: 460.05 g/mol
InChI Key: HPLXVRRAFLBLSQ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester (unlisted in the provided evidence) is a methyl ester derivative of butanoic acid featuring a 2,6-diiodo-4-methylphenoxy substituent at the fourth carbon. While direct data on this compound is absent in the evidence, comparisons with structurally similar analogs provide insights into its properties and behavior.

Properties

CAS No.

654074-74-5

Molecular Formula

C12H14I2O3

Molecular Weight

460.05 g/mol

IUPAC Name

methyl 4-(2,6-diiodo-4-methylphenoxy)butanoate

InChI

InChI=1S/C12H14I2O3/c1-8-6-9(13)12(10(14)7-8)17-5-3-4-11(15)16-2/h6-7H,3-5H2,1-2H3

InChI Key

HPLXVRRAFLBLSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)OCCCC(=O)OC)I

Origin of Product

United States

Preparation Methods

The synthesis of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, particularly at the iodine-substituted positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diiodo substitution enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Differences
Compound Name (CAS) Substituents on Phenoxy Ring Ester Group Molecular Weight (g/mol) Key Features Reference
Target Compound (Hypothetical) 2,6-diiodo-4-methyl Methyl ~470 (estimated) High molecular weight due to iodine -
Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester (18625-12-2) 2,4-dichloro Methyl 249.09 Chlorine substituents; ΔfusH = 22–32 kJ/mol
Butanoic acid, 4-(4-amino-2,6-dimethoxyphenoxy)-, methyl ester (159645-66-6) 4-amino-2,6-dimethoxy Methyl 269.29 Amino and methoxy groups; polar
Butanoic acid, 4-(2,4-dichlorophenoxy)-, ethyl ester (42609-41-6) 2,4-dichloro Ethyl 263.13 Ethyl ester; increased lipophilicity
Butanoic acid, 4-(aminosulfonyl)-, methyl ester (175476-51-4) Amidosulfonyl Methyl 197.22 Sulfonamide group; hydrogen bonding
Key Observations :
  • Halogen Effects: The target compound’s diiodo substituents confer higher molecular weight and polarizability compared to dichloro analogs (e.g., 18625-12-2), likely increasing its melting point and reducing solubility in nonpolar solvents .
  • Ester Group : Methyl esters (e.g., 159645-66-6) generally hydrolyze faster than ethyl esters (e.g., 42609-41-6), impacting metabolic stability in biological systems .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data from Analogs
Compound (CAS) ΔfusH (kJ/mol) Boiling Point (°C) Solubility Trends Reference
18625-12-2 22.0–32.6 Not reported Low in water; soluble in organics
Methyl butanoate (623-42-7) Not reported 102–104 Miscible with alcohols
  • The dichloro analog (18625-12-2) has a fusion enthalpy range of 22–32.6 kJ/mol, suggesting moderate thermal stability .
  • Methyl butanoate (623-42-7) has a low boiling point (~102°C), indicating volatility, which may differ in the target compound due to iodine’s bulk .

Biological Activity

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and antiproliferative effects, as well as its implications in various fields such as pharmacology and environmental science.

Chemical Structure and Properties

The compound can be described chemically by its structure, which includes a butanoic acid moiety linked to a 2,6-diiodo-4-methylphenoxy group. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Research indicates that butanoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values.

CompoundTarget BacteriaMIC (µg/mL)
Butanoic acid derivativeE. coli62.5
Butanoic acid derivativeS. aureus78.12

These findings suggest that butanoic acid derivatives could be potential candidates for developing new antimicrobial agents.

Antiproliferative Effects

In vitro studies have demonstrated that butanoic acid derivatives can exhibit antiproliferative effects against cancer cell lines. For example, the compound was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines, showing IC50 values indicating significant inhibition of cell proliferation.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results highlight the potential of butanoic acid derivatives in cancer therapy.

Study on Antimicrobial Efficacy

In a comparative analysis of various butanoic acid derivatives, researchers found that modifications to the phenoxy group significantly enhanced antimicrobial activity. The study utilized both qualitative and quantitative methods to assess efficacy against resistant strains of bacteria.

Study on Antiproliferative Activity

A recent study focused on the antiproliferative effects of butanoic acid derivatives on human cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity, suggesting a structure-activity relationship that could inform future drug design.

The mechanisms through which butanoic acid derivatives exert their biological effects are under investigation. Preliminary studies suggest that these compounds may interact with bacterial cell membranes or inhibit specific metabolic pathways within cancer cells.

Environmental Impact

The ecological implications of butanoic acid derivatives are also being evaluated. Rapid screening assessments indicate that while some compounds exhibit toxicity to non-target organisms, many do not pose significant risks at current exposure levels. This finding is crucial for understanding the environmental safety of using such compounds in agricultural or pharmaceutical applications.

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